2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Labeling Amine Residues in Biopolymers and Nucleic Acids : A derivative, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, is used for labeling amine residues in biopolymers and as a nucleic acid (Crovetto et al., 2008).
Conversion into Tetrahydro Derivatives : It is converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro derivatives for specific applications (Kolyamshin, Danilov, & Kol’tsov, 2007).
Monoclonal Antibody Production : Enhancing monoclonal antibody production in recombinant Chinese hamster ovary cells is another application (Aki et al., 2021).
New Hybrid Anticonvulsants and Antinociceptives : Derivatives show potential as new hybrid anticonvulsants and antinociceptives (Kamiński et al., 2016).
Anticonvulsant Agents : New hybrid compounds derived from it show potential as anticonvulsant agents with better safety profiles than existing medications (Kamiński et al., 2015).
Treating Epilepsy : N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides derived from it are potential treatments for epilepsy (Kamiński et al., 2015).
Pharmaceutical Research : Its synthesis via isocyanide-based multicomponent condensation reactions is efficient for pharmaceutical research (Akbarzadeh et al., 2014).
Fluorescent Dyes and Biological Probes : Derivatives are promising for fluorescent dyes and biological fluorescent probes (El’chaninov & Aleksandrov, 2016).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-butylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)15(19)20-16-13(17)9-10-14(16)18/h5-8H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUGXZQCCYEXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.